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Compound of Interest

Compound Name: 5-Bromo-2-hydroxypyrimidine

Cat. No.: B017364 Get Quote

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic properties

of 5-Bromo-2-hydroxypyrimidine (CAS No: 38353-06-9), a key intermediate in

pharmaceutical and fine chemical synthesis. This document is intended for researchers,

scientists, and professionals in drug development and materials science, offering a centralized

resource for its structural and analytical data.

Introduction
5-Bromo-2-hydroxypyrimidine, with the molecular formula C4H3BrN2O, is a pyrimidine

derivative of significant interest in organic synthesis.[1][2] Its utility as a building block

necessitates a thorough understanding of its spectroscopic characteristics for quality control

and reaction monitoring. This guide details the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for this compound, alongside the experimental

protocols for data acquisition.

Spectroscopic Data
The following sections present the key spectroscopic data for 5-Bromo-2-hydroxypyrimidine,

summarized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of 5-Bromo-2-
hydroxypyrimidine. The expected chemical shifts are influenced by the electronegativity of

the bromine atom and the electron-withdrawing nature of the pyrimidine ring.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 Singlet 2H H-4, H-6

~12.0 Broad Singlet 1H OH

Note: Predicted values are based on the analysis of similar pyrimidine structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~160 C-2

~158 C-4, C-6

~105 C-5

Note: Predicted values are based on the analysis of similar pyrimidine structures.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The

spectrum of 5-Bromo-2-hydroxypyrimidine is expected to show characteristic absorption

bands for the hydroxyl, amine, and aromatic C-H bonds, as well as the C=O and C-Br bonds.

Table 3: IR Absorption Peaks
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H Stretch

3100-3000 Medium Aromatic C-H Stretch

1700-1650 Strong C=O Stretch (Amide)

~1600 Medium C=C Stretch (Aromatic)

700-600 Medium C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. The presence of bromine with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in

an approximate 1:1 ratio) will result in a distinctive M and M+2 pattern in the mass spectrum.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

174/176 ~1:1 [M]⁺, [M+2]⁺

95 High [M - Br - H]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of purified 5-Bromo-2-hydroxypyrimidine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be applied.
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¹H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64, adjusted for optimal signal-to-noise ratio.

Reference: The residual solvent peak is used for chemical shift referencing.

¹³C NMR Data Acquisition:

Spectrometer: Same as for ¹H NMR.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Reference: The solvent peak is used for chemical shift referencing.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 5-Bromo-2-hydroxypyrimidine with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

The mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000-400 cm⁻¹.
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Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted

from the sample spectrum.

Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):

The sample is introduced into the ion source via a direct insertion probe or as the eluent from

a gas chromatograph (for GC-MS).

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Data Acquisition:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

Mass Range: Scanned over a range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Logical Relationships and Workflows
The characterization of 5-Bromo-2-hydroxypyrimidine follows a logical workflow to ensure its

identity and purity.
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A generalized workflow for the synthesis and spectroscopic characterization of chemical
compounds.

Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational resource

for the analysis of 5-Bromo-2-hydroxypyrimidine. Accurate and consistent application of

these analytical techniques is crucial for ensuring the quality and reliability of this important

chemical intermediate in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pelletpressdiesets.com [pelletpressdiesets.com]

2. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b017364?utm_src=pdf-body-img
https://www.benchchem.com/product/b017364?utm_src=pdf-body
https://www.benchchem.com/product/b017364?utm_src=pdf-custom-synthesis
https://www.pelletpressdiesets.com/pages/kbr-pellet-press
https://www.researchgate.net/figure/1-H-Chemical-Shifts-and-Selected-1-H-1-H-Coupling-Constants_tbl1_26547091
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Bromo-2-
hydroxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017364#spectroscopic-data-nmr-ir-mass-spec-of-5-
bromo-2-hydroxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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